

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole

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Compound of Interest

Compound Name: 6-Nitroindole

Cat. No.: B147325

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 1-methoxy-**6-nitroindole**, a versatile scaffold with significant potential in medicinal chemistry and drug discovery. The unique electronic properties of this molecule, particularly the electron-withdrawing nitro group, facilitate regioselective substitution at the 2-position of the indole ring, enabling the synthesis of a diverse range of 2,3,6-trisubstituted indole derivatives. These derivatives are valuable building blocks for the synthesis of complex natural products and novel therapeutic agents.

Key Applications

The 1-methoxy-**6-nitroindole** scaffold is a privileged structure in drug discovery. The ability to introduce a variety of substituents at the C-2 position through nucleophilic substitution allows for the fine-tuning of pharmacological properties. This makes it a valuable tool in the development of new therapeutics in areas such as oncology, infectious diseases, and inflammatory conditions.^[1] The nitro group at the 6-position can be further transformed into various functional groups, expanding the synthetic utility and potential applications of the resulting compounds.^[2]

Reaction Overview

1-Methoxy-**6-nitroindole**-3-carbaldehyde has been identified as an excellent substrate for nucleophilic substitution reactions with a variety of nitrogen, sulfur, and carbon-centered nucleophiles.[3] The presence of the electron-withdrawing nitro group at the 6-position enhances the reactivity of the indole nucleus, leading to high yields of the 2-substituted products.[2] The reaction typically proceeds regioselectively at the 2-position.[3]

Quantitative Data Summary

The following tables summarize the yields of nucleophilic substitution reactions of 1-methoxy-**6-nitroindole**-3-carbaldehyde with various nucleophiles as reported in the literature.

Table 1: Reactions with Nitrogen-Centered Nucleophiles[3]

Nucleophile	Base	Solvent	Reaction Time (h)	Product	Yield (%)
Piperidine	NaH	DMF	2.5	2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde	92
Pyrrole	NaH	DMF	3.5	2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde	98
Indole	NaH	DMF	2.0	2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde	96
Imidazole	NaH	DMF	1.5	2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde	97
Benzimidazole	NaH	DMF	3.5	2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde	87
N α -Boc-L-histidine	DMF	N α -Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine	94		

Table 2: Reactions with Sulfur-Centered Nucleophiles[3]

Nucleophile	Base	Solvent	Product	Yield (%)
NaSMe	DMF	2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde	98	
N-acetyl-L-cysteine	NaH	DMF	N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine	73

Table 3: Reactions with Carbon-Centered Nucleophiles[2]

Nucleophile	Base	Solvent	Temperature	Product	Yield (%)
Dimethyl malonate	KOtBu	DMF	Room Temp	2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-6-nitro-1H-indole-3-carbaldehyde	92
3-Acetylpyridine	KH	THF	2-(2-Oxo-2-(pyridin-3-yl)ethyl)-6-nitro-1H-indole-3-carbaldehyde	92	

Experimental Protocols

The following are detailed methodologies for key experiments involving 1-methoxy-6-nitroindole.

Protocol 1: Synthesis of 1-Methoxy-6-nitroindole-3-carbaldehyde (4)

This protocol describes the Vilsmeier-Haack reaction of 1-methoxy-**6-nitroindole** (6) to yield the title compound.^[3]

Materials:

- 1-Methoxy-**6-nitroindole** (6)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of 1-methoxy-**6-nitroindole** (6) in DMF, add POCl_3 dropwise at 0 °C.
- Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).
- Upon completion, pour the reaction mixture into ice water.
- Neutralize with a suitable base (e.g., NaHCO_3 solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford 1-methoxy-**6-nitroindole**-3-carbaldehyde (4) in 94% yield.^[3]

Protocol 2: General Procedure for Nucleophilic Substitution with Nitrogen Nucleophiles

This protocol outlines a general method for the reaction of 1-methoxy-**6-nitroindole**-3-carbaldehyde with various nitrogen-centered nucleophiles.^[3]

Materials:

- 1-Methoxy-**6-nitroindole**-3-carbaldehyde (4)
- Nitrogen nucleophile (e.g., piperidine, pyrrole, indole)
- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of the nitrogen nucleophile in DMF, add NaH portionwise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 1-methoxy-**6-nitroindole**-3-carbaldehyde (4) in DMF.
- Stir the reaction at room temperature for the time indicated in Table 1.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the 2-substituted indole derivative.

Protocol 3: Reaction with a Carbon Nucleophile (Dimethyl Malonate)

This protocol details the reaction with a carbon-centered nucleophile.[\[2\]](#)

Materials:

- 1-Methoxy-**6-nitroindole**-3-carbaldehyde (3e in the cited literature, equivalent to 4 in Protocol 1)
- Dimethyl malonate
- Potassium tert-butoxide (KOtBu)

- N,N-Dimethylformamide (DMF)

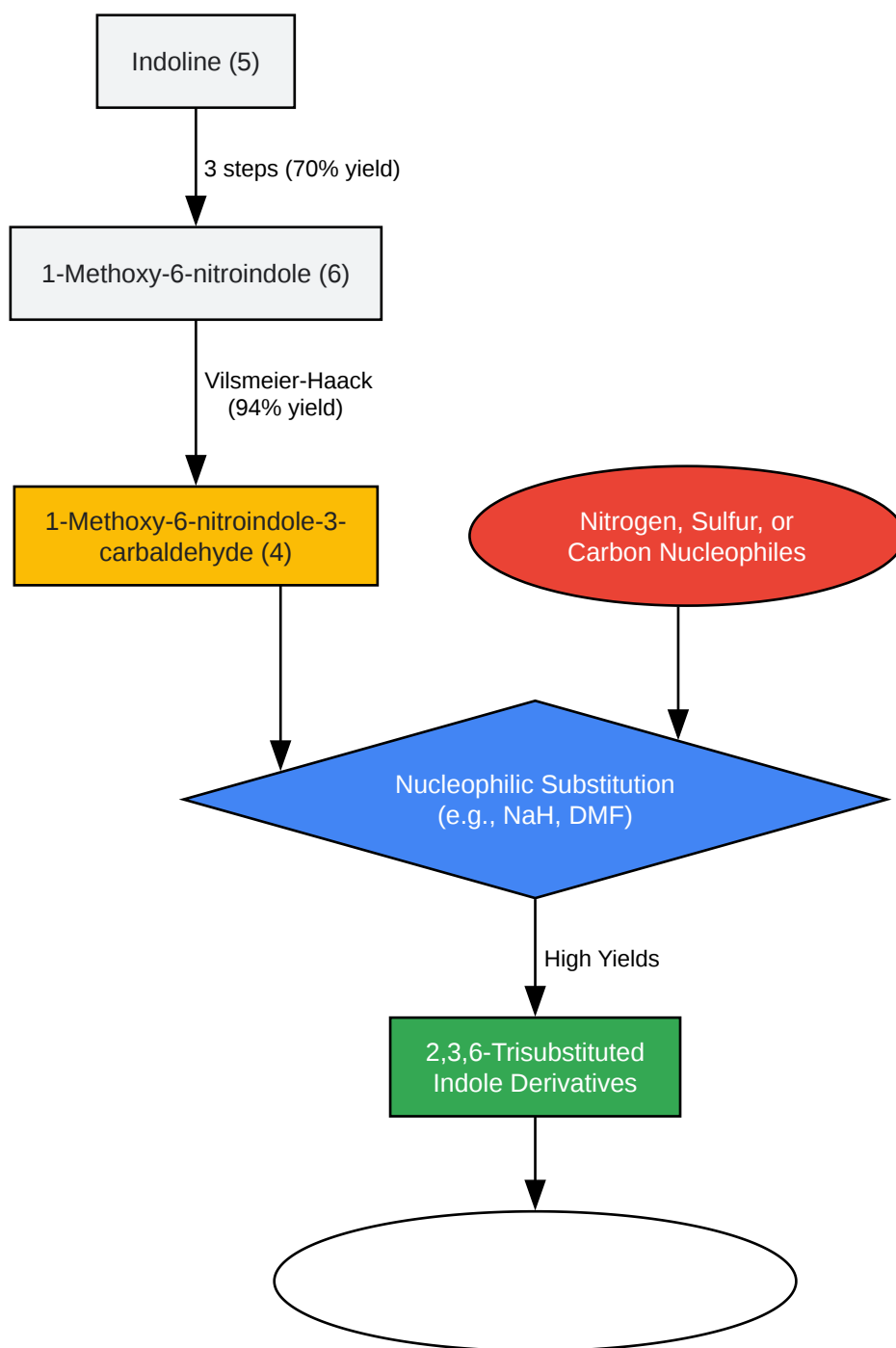
Procedure:

- To a solution of 1-methoxy-**6-nitroindole**-3-carbaldehyde in DMF, add dimethyl malonate.
- Add KOtBu to the mixture at room temperature.
- Stir the reaction until completion (monitored by TLC).
- Work up the reaction mixture by adding water and extracting with an organic solvent.
- Dry the organic phase, concentrate, and purify by chromatography to give the product in 92% yield.^[2]

Visualizations

Logical Workflow for Synthesis and Reaction

The following diagram illustrates the overall workflow from the starting material, indoline, to the final 2,3,6-trisubstituted indole derivatives.

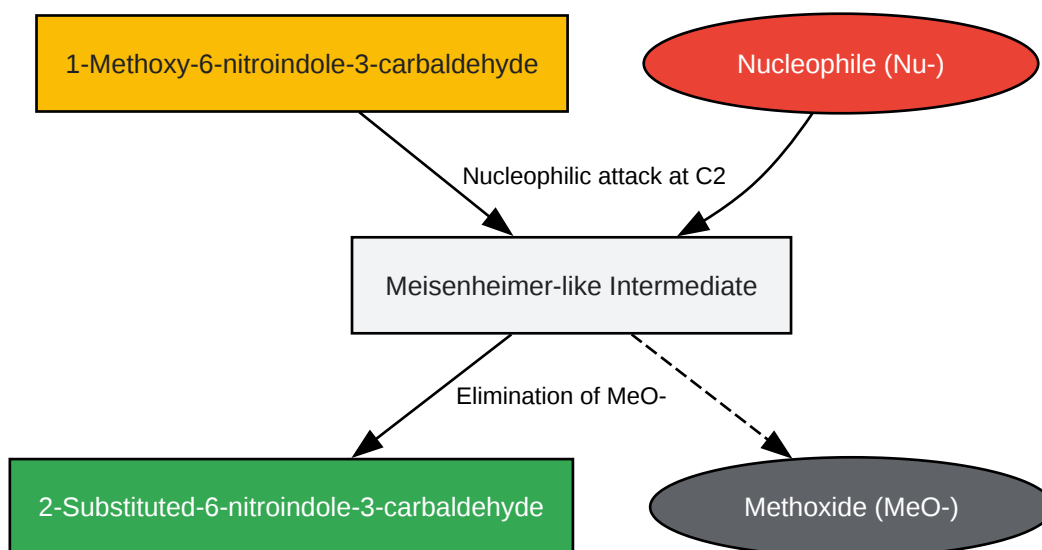


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Caption: Synthetic workflow for 2,3,6-trisubstituted indoles.

Reaction Mechanism Pathway

This diagram depicts a plausible mechanism for the nucleophilic substitution reaction.



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Caption: Proposed nucleophilic substitution mechanism.

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